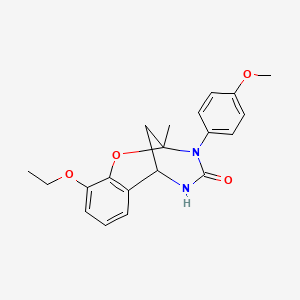
10-éthoxy-3-(4-méthoxyphényl)-2-méthyl-2,3,5,6-tétrahydro-4H-2,6-méthano-1,3,5-benzoxadiazocin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality 10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-ethoxy-3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les caractéristiques structurelles du composé en font un candidat intéressant pour la recherche sur le cancer. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, en particulier son potentiel à inhiber l’activité de la topoisomérase de l’ADN. Les topoisomérases de l’ADN jouent un rôle crucial dans la réplication, la transcription et la réparation de l’ADN. En interférant avec ces processus, des composés comme notre molécule cible peuvent présenter des propriétés anticancéreuses .
Dérivé de flavonoïde
“10-éthoxy-3-(4-méthoxyphényl)-2-méthyl-2,3,5,6-tétrahydro-4H-2,6-méthano-1,3,5-benzoxadiazocin-4-one” appartient à la classe étendue des flavonoïdes. Les flavonoïdes sont des composés naturels présents dans les plantes, connus pour leurs diverses activités biologiques. Le squelette benzopyranne fusionné de ce composé suggère des interactions potentielles avec les voies et les enzymes cellulaires .
Nouvelles pyrazoloquinoléines
La structure unique du composé en fait également un point de départ précieux pour la conception de nouvelles pyrazoloquinoléines. Les chercheurs ont synthétisé des composés apparentés présentant des activités anticancéreuses et d’inhibition de la topoisomérase potentielles. L’étude de la relation structure-activité (RSA) de ces dérivés pourrait conduire au développement de médicaments plus efficaces .
Études pharmacologiques
Les chercheurs ont exploré les propriétés pharmacologiques de ce composé, y compris sa biodisponibilité, son métabolisme et sa toxicité. La compréhension de sa pharmacocinétique et de sa pharmacodynamique est essentielle pour le développement potentiel de médicaments. Des études précliniques impliquant des modèles animaux peuvent éclairer son profil de sécurité et son efficacité .
Stratégies de synthèse
Les chimistes ont mis au point des voies de synthèse pour accéder à ce composé et à ses dérivés apparentés. Ces stratégies impliquent des étapes clés telles que la cyclisation, les transformations de groupes fonctionnels et le contrôle de la stéréochimie. L’optimisation des méthodes de synthèse garantit un accès efficace à des quantités suffisantes pour des recherches et des tests supplémentaires .
Mécanismes biochimiques
L’étude des interactions du composé avec les cibles cellulaires, telles que les enzymes ou les récepteurs, fournit des informations sur son mode d’action. Les chercheurs explorent son affinité de liaison, sa sélectivité et ses effets en aval. L’élucidation de ces mécanismes contribue à notre compréhension de ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
6-ethoxy-10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-25-17-7-5-6-15-16-12-20(2,26-18(15)17)22(19(23)21-16)13-8-10-14(24-3)11-9-13/h5-11,16H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOTBGQXWARMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

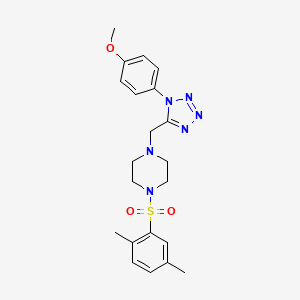
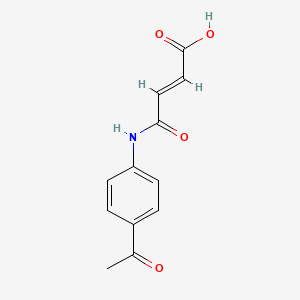
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)
![N-(4-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2428950.png)
![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)
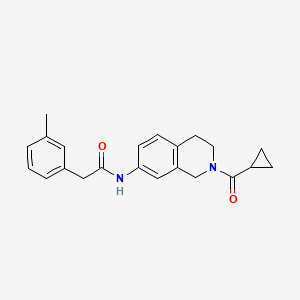
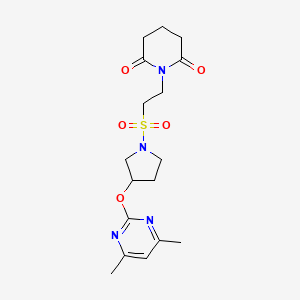
![3-{4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2428958.png)
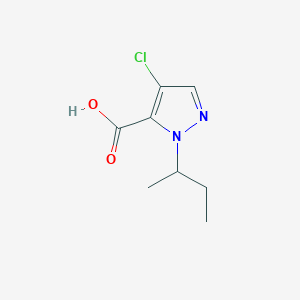
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)
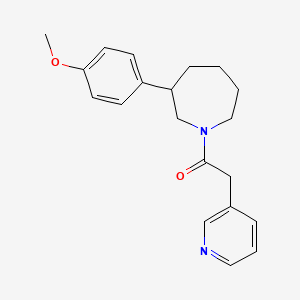
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)

